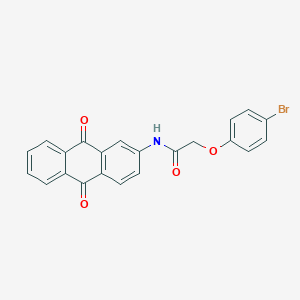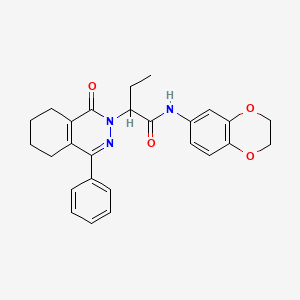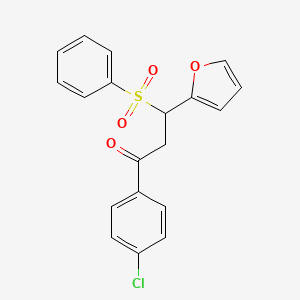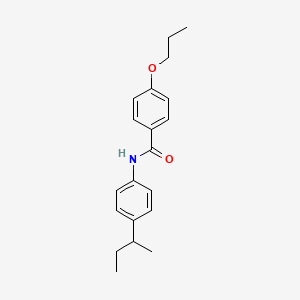
2-(4-bromophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, commonly known as BAA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. BAA is a member of the anthraquinone family of compounds and has been found to have a wide range of biochemical and physiological effects. We will also explore the various scientific research applications of BAA and list future directions for further research.
Mécanisme D'action
The mechanism of action of BAA is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. BAA has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BAA has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. Additionally, BAA has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
BAA has been found to have a wide range of biochemical and physiological effects. BAA has been shown to inhibit cell growth and induce apoptosis in cancer cells. BAA has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is important for memory and learning. Additionally, BAA has been found to have anti-inflammatory properties and to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAA in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes BAA a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one of the limitations of BAA is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BAA. One area of research is in the development of BAA derivatives with improved potency and selectivity. Another area of research is in the use of BAA as a tool for studying the role of various enzymes and signaling pathways in biological processes. Additionally, BAA could be further studied for its potential use in the treatment of cancer and Alzheimer's disease.
Méthodes De Synthèse
BAA can be synthesized through a multi-step process involving the reaction of 9,10-anthraquinone with 4-bromophenol in the presence of a base to form 2-(4-bromophenoxy)-9,10-anthraquinone. This intermediate is then reacted with N-(2-acetoxyethyl)acetamide in the presence of a catalyst to form the final product, 2-(4-bromophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide.
Applications De Recherche Scientifique
BAA has been found to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. BAA has been shown to have anti-cancer properties, specifically in the inhibition of cell growth and induction of apoptosis in cancer cells. BAA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO4/c23-13-5-8-15(9-6-13)28-12-20(25)24-14-7-10-18-19(11-14)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIQCGGHZRJASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2,6-dichloro-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4983289.png)




![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4983313.png)

![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)
![5'-acetyl-6'-methyl-2'-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4983341.png)
![6-(4-chlorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B4983348.png)



